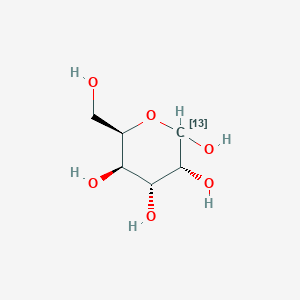
Cyclopentanecarboxylic acid anhydride
Overview
Description
Cyclopentanecarboxylic acid anhydride is an organic compound derived from cyclopentanecarboxylic acid It is characterized by the presence of an anhydride functional group, which is formed by the dehydration of two carboxylic acid molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanecarboxylic acid anhydride can be synthesized through several methods:
Dehydration of Cyclopentanecarboxylic Acid: This is typically achieved using dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled conditions.
Reaction with Thionyl Chloride: Cyclopentanecarboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which is then treated with a base to form the anhydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Hydrolysis: this compound readily undergoes hydrolysis in the presence of water, reverting to cyclopentanecarboxylic acid.
Nucleophilic Substitution: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Reduction: The anhydride can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Nucleophilic Substitution: Alcohols or amines in the presence of a base or acid catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Cyclopentanecarboxylic acid.
Nucleophilic Substitution: Esters or amides.
Reduction: Cyclopentanol.
Scientific Research Applications
Cyclopentanecarboxylic acid anhydride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a building block for the synthesis of polymers and copolymers with specific properties.
Material Science: The compound is utilized in the preparation of advanced materials with unique mechanical and thermal properties.
Biological Studies: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid anhydride involves its reactivity with nucleophiles. The anhydride functional group is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various synthetic transformations and modifications of biomolecules.
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid Anhydride: Similar in structure but with a six-membered ring.
Cyclobutanecarboxylic Acid Anhydride: Contains a four-membered ring, leading to different reactivity and properties.
Cyclopropanecarboxylic Acid Anhydride: Features a three-membered ring, which significantly alters its chemical behavior.
Uniqueness: Cyclopentanecarboxylic acid anhydride is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
Properties
IUPAC Name |
cyclopentanecarbonyl cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-11(9-5-1-2-6-9)15-12(14)10-7-3-4-8-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCAXSKSTZXYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1,4-Diazepan-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B3280136.png)


![(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B3280148.png)
![Methyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3280153.png)

![1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone](/img/structure/B3280172.png)

![2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene](/img/structure/B3280191.png)
